
3-methyl-1,5-dioxacyclopentadecane-6,15-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1,5-dioxacyclopentadecane-6,15-dione, also known as Meldrum's acid, is a versatile organic compound with a cyclic structure. It was first synthesized by the American chemist, Mark Meldrum, in 1908. Since then, it has been widely used in various fields of research, including organic chemistry, medicinal chemistry, and material science.
作用机制
The mechanism of action of 3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid is not fully understood. However, it is known to undergo various chemical reactions, such as nucleophilic addition, condensation, and cyclization. These reactions are mainly attributed to the presence of the cyclic structure and the two carbonyl groups in this compound's acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound's acid are not well documented. However, it has been reported to exhibit low toxicity and low mutagenicity in various in vitro and in vivo studies. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It also has a high melting point and is stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water and its sensitivity to air and moisture. It also requires careful handling due to its acidic nature.
未来方向
There are several future directions for the research on 3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid. One direction is to explore its potential as a catalyst for various organic reactions. Another direction is to investigate its use as a precursor for the synthesis of new drugs with improved pharmacological properties. Additionally, its potential application in material science, such as the synthesis of new polymers and nanoparticles, can also be explored. Finally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
This compound's acid is a versatile organic compound with a cyclic structure. It has been widely used in various fields of research, including organic chemistry, medicinal chemistry, and material science. Its synthesis method is relatively simple, and it has several advantages for lab experiments. Although its mechanism of action and biochemical and physiological effects are not fully understood, it has shown promise in various in vitro and in vivo studies. There are several future directions for the research on this compound's acid, which may lead to the development of new drugs and materials with improved properties.
合成方法
3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid can be synthesized by the reaction of malonic acid with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents. The purity of this compound's acid can be improved by recrystallization from a suitable solvent, such as ethanol.
科学研究应用
3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid has been used in a wide range of scientific research applications. In organic chemistry, it is commonly used as a building block for the synthesis of various organic compounds, such as β-keto esters, β-lactams, and cyclic ketones. In medicinal chemistry, it has been used as a precursor for the synthesis of drugs with anti-inflammatory, antiviral, and anticancer activities. In material science, it has been used as a starting material for the synthesis of polymers, dendrimers, and nanoparticles.
属性
IUPAC Name |
3-methyl-1,5-dioxacyclopentadecane-6,15-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-12-10-17-13(15)8-6-4-2-3-5-7-9-14(16)18-11-12/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGYIFXLVIGMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)CCCCCCCCC(=O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386332 |
Source


|
| Record name | 1,5-Dioxacyclopentadecane-6,15-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91045-21-5 |
Source


|
| Record name | 1,5-Dioxacyclopentadecane-6,15-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)

![6-[(4-chlorobenzyl)thio]-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4932609.png)
![N-isopropyl-1'-{5-[(methylthio)methyl]-2-furoyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4932615.png)
![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)
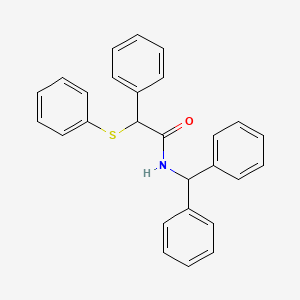
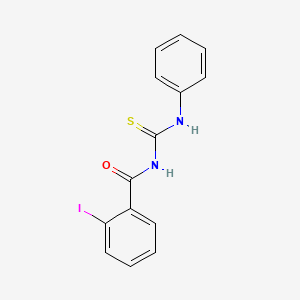
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)
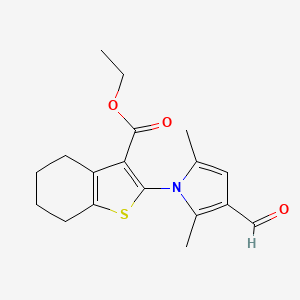
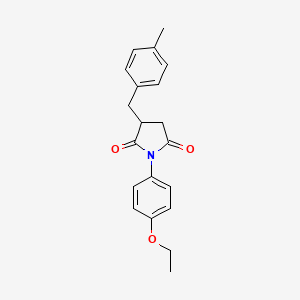
![3-(2-methoxyphenyl)-5-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4932691.png)
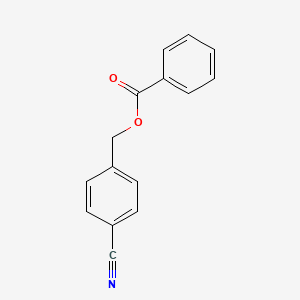
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4932706.png)
![N-(4-acetylphenyl)-2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4932713.png)
